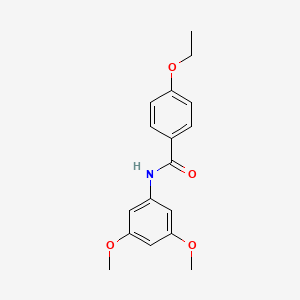

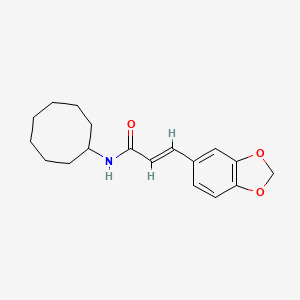

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

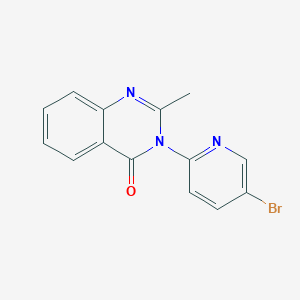

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years due to its potent effects and unique chemical structure.

Scientific Research Applications

Anticancer Activity

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide: has been studied for its potential anticancer properties. Research indicates that related compounds with similar structures have shown antiproliferative activity against various cancer cell lines . This suggests that N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide could be explored for its efficacy in inhibiting the growth of cancer cells, potentially leading to new therapeutic options for cancer treatment.

Acute Toxicity Evaluation

The compound’s toxicity profile is crucial for determining its safety for therapeutic use. Studies on related compounds have involved in vivo evaluation of acute toxicity, where no significant toxicity was observed at high doses . This implies that N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide may possess a favorable safety profile, which is an essential aspect of drug development.

FGFR Inhibition

Compounds with a similar molecular framework have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFR plays a significant role in cell differentiation, growth, and angiogenesis. Inhibiting this receptor can be a strategic target in treating cancers that exhibit abnormal FGFR signaling.

Mechanism of Action

Target of Action

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide primarily targets thymidylate synthase , an enzyme crucial for DNA synthesis and repair. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication .

Mode of Action

The compound inhibits thymidylate synthase by binding to its active site, preventing the enzyme from catalyzing the conversion of dUMP to dTMP. This inhibition leads to a decrease in dTMP levels, which in turn disrupts DNA synthesis and repair processes. The resulting DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cells .

Biochemical Pathways

By inhibiting thymidylate synthase, N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide affects the pyrimidine biosynthesis pathway . This disruption leads to a cascade of downstream effects, including the accumulation of dUMP and the depletion of dTMP. The imbalance in nucleotide pools can cause DNA strand breaks and activate DNA damage response pathways, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties:

- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained therapeutic levels .

Result of Action

At the molecular level, the inhibition of thymidylate synthase by N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide results in reduced DNA synthesis and repair. This leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis. At the cellular level, the compound effectively targets rapidly dividing cells, making it a potential candidate for anti-cancer therapies .

Action Environment

The efficacy and stability of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide can be influenced by various environmental factors:

- Presence of Other Compounds : Co-administration with other drugs or dietary components can affect the compound’s metabolism and excretion, potentially leading to drug interactions .

Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

: DrugBank

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-14-7-5-12(6-8-14)17(19)18-13-9-15(20-2)11-16(10-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCTVLOKXVDTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)